molecular formula C13H26N2 B3003666 1-(2-Piperidin-2-yl-ethyl)-azepane CAS No. 59608-65-0

1-(2-Piperidin-2-yl-ethyl)-azepane

Cat. No.: B3003666
CAS No.: 59608-65-0
M. Wt: 210.365
InChI Key: CSIMDLOECCBETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Piperidin-2-yl-ethyl)-azepane is a heterocyclic organic compound that features both piperidine and azepane rings Piperidine is a six-membered ring containing one nitrogen atom, while azepane is a seven-membered ring also containing one nitrogen atom

Scientific Research Applications

1-(2-Piperidin-2-yl-ethyl)-azepane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of polymers and other advanced materials.

Safety and Hazards

The safety data sheet for “1-(2-Piperidin-2-yl-ethyl)-azepane” suggests that it should be handled with care. It advises against letting the chemical enter drains and recommends storing the container tightly closed in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Piperidin-2-yl-ethyl)-azepane typically involves the formation of the piperidine and azepane rings through cyclization reactions. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the use of multicomponent reactions, such as the three-component 1,3-dipolar cycloaddition followed by an enamine reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Piperidin-2-yl-ethyl)-azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).

    Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring with one nitrogen atom.

    Azepane: A seven-membered ring with one nitrogen atom.

    Spiropiperidines: Compounds containing both piperidine and another ring system.

    Piperidinones: Piperidine derivatives with a ketone functional group.

Uniqueness

1-(2-Piperidin-2-yl-ethyl)-azepane is unique due to its combination of piperidine and azepane rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-piperidin-2-ylethyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-2-6-11-15(10-5-1)12-8-13-7-3-4-9-14-13/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIMDLOECCBETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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